Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione
Description
Properties
IUPAC Name |
3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNBOHWXSVOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)N1)OC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diacid or its derivative, followed by cyclization to form the desired dioxolo ring structure . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential cognitive-enhancing effects and neuroprotective properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, leading to enhanced cognitive function. The compound may also exert its effects by protecting neurons from oxidative stress and inflammation.
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Variations
Hexahydro-[1,3]dioxolo[4,5-c]pyran Derivatives (e.g., P2, P3, P4 from ):
These compounds replace the pyrrole ring with a pyran (oxygen-containing) core. For example, P2 ((3aR,4R,7aR)-4-(azidomethyl)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran) retains the [1,3]dioxolane moiety but lacks the dione functionality. The absence of ketones reduces electrophilicity, making these derivatives more stable but less reactive in nucleophilic additions .- Uniflorine (): A hexahydro-[1,3]dioxolo[4,5-c]pyran-2-one derivative with a hydroxymethyl group and a glycosylamino substituent. Unlike the dione, its single ketone at position 2 and polar substituents enhance water solubility, which is critical for its antimalarial activity .
Functional Group Modifications
tert-Butyl-Protected Derivatives (e.g., 25f, 28f from ):
These compounds, such as 28f , feature a tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen. The Boc group increases steric bulk and stabilizes the compound against hydrolysis, contrasting with the dione’s electrophilic ketones, which are prone to nucleophilic attack .Silyl Ether Derivatives ():
The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole incorporates a silyl-protected hydroxyl group. This modification enhances lipophilicity, improving membrane permeability in drug delivery applications, unlike the dione’s polar ketones .
Physicochemical Properties
Biological Activity
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, structural characteristics, and pharmacological properties based on recent studies.
1. Chemical Structure and Synthesis
This compound belongs to the pyrrole family and features a unique fused dioxole structure. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The compound can be synthesized through various methods, including cyclization reactions involving maleic anhydride derivatives and amidrazones .
2.1 Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that hexahydro derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is often assessed using broth microdilution methods to determine minimum inhibitory concentrations (MICs) .
2.2 Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). These findings suggest potential applications in treating inflammatory diseases .
2.3 Antioxidant Activity
The compound also exhibits antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . This activity is crucial for developing therapeutic agents aimed at preventing cellular damage caused by reactive oxygen species.
3. Toxicological Profile
While exploring the biological activities of this compound, it is essential to consider its toxicological profile. In vitro assays indicate that at lower concentrations (10 µg/mL), the compound does not induce cytotoxicity in PBMCs. However, higher concentrations (100 µg/mL) may lead to reduced cell viability . Continuous monitoring of its toxic effects is necessary for safe therapeutic applications.
4. Case Studies and Research Findings
Several studies highlight the biological relevance of this compound:
5.
This compound exhibits a wide range of biological activities including antimicrobial, anti-inflammatory, and antioxidant effects. Its promising pharmacological profile warrants further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on optimizing its synthesis for enhanced efficacy and safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
